molecular formula C9H12ClNO2 B1665287 2-(3,4-Dihydroxyphenyl)cyclopropylamine hydrochloride CAS No. 67035-23-8

2-(3,4-Dihydroxyphenyl)cyclopropylamine hydrochloride

Cat. No. B1665287
CAS RN: 67035-23-8
M. Wt: 201.65 g/mol
InChI Key: ACHGAFSCURLACN-UOERWJHTSA-N
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Description

ASL-7003 is a dopamine analog with cardian stimulating properties.

Scientific Research Applications

Synthesis and Pharmacological Activity

2-(3,4-Dihydroxyphenyl)cyclopropylamine hydrochloride has been synthesized as part of research assessing the importance of conformational isomerism in the biological actions of dopamine. Studies have shown that this compound, in its E and Z isomers, possesses weak alpha-adrenergic agonist properties and exhibits cardiostimulatory effects similar to dopamine, although lacking renal dopaminergic activity (Erhardt, Gorczynski, & Anderson, 1979).

Synthetic Applications

Research has demonstrated the utility of primary cyclopropylamines, like 2-(3,4-Dihydroxyphenyl)cyclopropylamine hydrochloride, as intermediates in synthesizing constrained amino acid derivatives and pyrrolizidine analogues. These findings illustrate the compound's role in complex organic synthesis processes (Joosten, Vasse, Bertus, & Szymoniak, 2008).

Structural Studies and Isomerization

Studies on the synthesis of trans-2-substituted cyclopropylamines from α-chloroaldehydes have highlighted the prevalence of cyclopropylamines in pharmaceuticals and agrochemicals. The research also observed that cyclopropylamine cis/trans-isomerization can be controlled by the presence of zinc halide salts and the addition of a polar aprotic cosolvent (West et al., 2019).

Cyclopropenone Oximes Reaction

Research into the reaction of cyclopropenone oximes with isocyanates has provided insights into the chemistry of related cyclopropylamine compounds. These studies contribute to understanding the broader reactivity patterns of cyclopropylamines in various chemical environments (Yoshida et al., 1988).

N-Dealkylation and Oxidation Studies

Investigations into the N-dealkylation of N-cyclopropylamine by horseradish peroxidase have provided important insights into the fate of the cyclopropyl group upon N-dealkylation. This research is crucial for understanding the metabolic pathways of cyclopropylamines and related compounds in biological systems (Shaffer, Morton, & Hanzlik, 2001).

properties

CAS RN

67035-23-8

Product Name

2-(3,4-Dihydroxyphenyl)cyclopropylamine hydrochloride

Molecular Formula

C9H12ClNO2

Molecular Weight

201.65 g/mol

IUPAC Name

4-[(1S,2R)-2-aminocyclopropyl]benzene-1,2-diol;hydrochloride

InChI

InChI=1S/C9H11NO2.ClH/c10-7-4-6(7)5-1-2-8(11)9(12)3-5;/h1-3,6-7,11-12H,4,10H2;1H/t6-,7+;/m0./s1

InChI Key

ACHGAFSCURLACN-UOERWJHTSA-N

Isomeric SMILES

C1[C@H]([C@@H]1N)C2=CC(=C(C=C2)O)O.Cl

SMILES

C1C(C1N)C2=CC(=C(C=C2)O)O.Cl

Canonical SMILES

C1C(C1N)C2=CC(=C(C=C2)O)O.Cl

Appearance

Solid powder

Other CAS RN

67035-23-8

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

1,2-benzenediol, 4-(2-aminocyclopropyl)-, hydrochloride, trans-(+,--)-
1,2-benzenediol, 4-(2-aminocyclopropyl)-, hydrochloride, trans-(+--)-
2-(3,4-dihydroxyphenyl)cyclopropylamine.HCl
ASL 7003
ASL 7003, hydrochloride, (cis)-(+-)-isomer
ASL-7003

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(3,4-Dihydroxyphenyl)cyclopropylamine hydrochloride

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